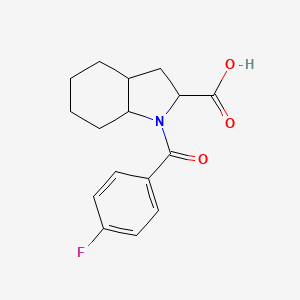

1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluorobenzoic acid is an organic compound with the formula C7H5FO2 . This colourless solid is a derivative of benzoic acid carboxylic acid . It is a synthetic intermediate .

Synthesis Analysis

4-Fluorobenzoic acid is commercially available . It may be prepared via the Schiemann reaction, in which a 4-aminobenzoic acid, protected as the ethyl ester, is diazotised and then fluoride introduced using tetrafluoroborate . Hydrolysis of the ester converts it back to the free acid . 4-Fluorobenzoic acid has been observed to form by the aerobic biotransformation of 4-fluorocinnamic acid .Molecular Structure Analysis

The molecular formula of 4-Fluorobenzoic acid is C7H5FO2 . The molecular weight is 140.113 g/mol .Physical And Chemical Properties Analysis

4-Fluorobenzoic acid is a white solid with a density of 1.479 g/cm3 . It has a melting point of 184 °C and a boiling point of 253.687 °C at 760 mmHg . It is soluble in water at a concentration of 1200 mg/L .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research in synthetic chemistry has demonstrated advanced methods for synthesizing heteroaromatic compounds, including those related to indole and carboxylic acid derivatives. For instance, palladium-catalyzed oxidative coupling reactions have been effectively employed to synthesize highly substituted indole derivatives (Yamashita, Hirano, Satoh, & Miura, 2009). These methodologies offer routes for the synthesis of complex molecules like "1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid," focusing on the strategic construction of the indole core and the introduction of fluorobenzoyl groups.

Fluorination Techniques and Applications

Decarboxylative fluorination techniques represent a significant area of interest, with applications in modifying the electronic properties of heteroaromatic carboxylic acids. Studies show that transition-metal-free decarboxylative fluorination methods can efficiently introduce fluorine atoms into electron-rich heteroaromatics, including indole derivatives (Yuan, Yao, & Tang, 2017). Such techniques could be applied to modify "this compound" for specific electronic properties or to enhance its activity in biological systems.

Potential Biological Activity

Research into similar compounds has explored their potential biological activities, including interactions with biological receptors and potential therapeutic applications. For example, the development of fluorine-18-labeled antagonists for biological imaging illustrates the relevance of fluorinated indole derivatives in medicinal chemistry (Lang et al., 1999). Such studies suggest that "this compound" could be explored for its potential binding affinities and activities towards biological targets.

Material Science Applications

In material science, fluorinated compounds are studied for their unique properties, such as enhanced stability and electronic characteristics. The modification of polymeric materials with fluorinated compounds has shown significant improvements in conductivity and application in organic electronics (Tan et al., 2016). This suggests potential applications of "this compound" in the development of advanced materials with specific electronic properties.

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(4-fluorobenzoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO3/c17-12-7-5-10(6-8-12)15(19)18-13-4-2-1-3-11(13)9-14(18)16(20)21/h5-8,11,13-14H,1-4,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOLQBSXYYLCMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2C(=O)C3=CC=C(C=C3)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide](/img/structure/B2496657.png)

![2-[(difluoromethyl)sulfanyl]-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone](/img/structure/B2496658.png)

![2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(4-methylcyclohexyl)-1,3-thiazole-5-carboxamide](/img/structure/B2496659.png)

![1,4-Bis[(2,4,6-trimethylphenyl)sulfonyl]piperazine](/img/structure/B2496661.png)

![2-(2,4-dichlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2496668.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2496672.png)